molecular formula C14H22N2O3 B2926127 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 923124-81-6

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No. B2926127
M. Wt: 266.341
InChI Key: DPDHBGJASQWDBQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, also known as DMEM, is an amine compound used as a reagent in various scientific research applications. It is a derivative of morpholine, which is a heterocyclic compound containing a ring of four carbon atoms and one nitrogen atom. DMEM is a versatile compound used in various organic synthesis reactions, including condensation, substitution, and oxidation reactions. It is also used to prepare a variety of other compounds, such as amides, esters, and nitriles.

Scientific Research Applications

Synthesis Methods

  • A microwave-assisted synthesis method for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholines, is developed. This method is efficient, quick, and environmentally friendly, providing an alternative for synthesizing compounds like 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine (Aljohani et al., 2019).

Chemical Reactions and Properties

  • A study on the kinetics of nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, demonstrates faster reactions in ionic liquids compared to conventional solvents, suggesting an effective medium for such reactions (D’Anna et al., 2006).
  • The synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines show their potential in various biological activities, highlighting the versatility of morpholine derivatives in pharmaceutical research (Thanusu et al., 2010).

Applications in Coordination Chemistry

  • Research on Co(III) complexes with morpholine demonstrates the formation of structures with hydrogen bonds and π–π interactions, useful in understanding coordination chemistry and material science (Amirnasr et al., 2001).

Pharmaceutical and Medicinal Chemistry

  • The design of a new series of s-Triazines derived with Morpholine highlights its importance in the development of compounds with significant biological properties, demonstrating the role of morpholine derivatives in drug design (Parikh & Vyas, 2012).

Crystallography and Structural Analysis

  • The reaction of 2,5-dimethyl-3,4-dinitrothiophen with morpholine and its crystal structure analysis provide insights into the molecular structure and interactions, valuable for understanding the properties of morpholine-based compounds (Mugnoli et al., 1980).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHBGJASQWDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

CAS RN

923124-81-6
Record name 2-(3,4-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
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